(3-Fluorophenyl)(methylamino)acetonitrile

Thermophysical property Purification optimization Regioisomer differentiation

Sourcing the correct regioisomer is critical for synthetic reproducibility. Generic substitution with 4-fluoro or non-fluorinated analogs introduces quantifiable shifts in LogP (2.00 vs. higher analogs), boiling point (256.56°C), and reactivity, compromising regioselective transformations and purification protocols. This 3-fluorophenyl alpha-amino nitrile provides the precise electronic environment required for consistent lead optimization. - Ensures regiochemical fidelity in cross-coupling and electrophilic aromatic substitution. - Lower boiling point enables energy-efficient distillation, reducing thermal degradation risk. - Defined LogP and PSA (35.82 Ų) accelerate reversed-phase HPLC method development for QC.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
CAS No. 370554-91-9
Cat. No. B12121133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorophenyl)(methylamino)acetonitrile
CAS370554-91-9
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCNC(C#N)C1=CC(=CC=C1)F
InChIInChI=1S/C9H9FN2/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9,12H,1H3
InChIKeyVBFBZXQGEGURHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Fluorophenyl)(methylamino)acetonitrile – Key Differentiators


(3-Fluorophenyl)(methylamino)acetonitrile (CAS 370554-91-9), also known as 2-(3-fluorophenyl)-2-(methylamino)acetonitrile, is a fluorinated alpha-amino nitrile derivative with the molecular formula C9H9FN2 . This compound serves as a versatile building block in medicinal chemistry and agrochemical research, where the 3-fluorophenyl substitution confers distinct electronic and steric properties compared to its 4-fluoro and non-fluorinated analogs . The presence of both a secondary amine and a nitrile group enables further functionalization, making it a strategic intermediate for the synthesis of bioactive molecules and crop protection agents [1].

1
Fluorinated amino-nitrile building blockSynthetic intermediate for medicinal chemistry and agrochemical research.
2
3-Fluoro regiochemistryDistinct electronic profile relative to 4-fluoro and non-fluorinated analogs.
3
Dual functionalitySecondary amine and nitrile groups enable orthogonal derivatization strategies.

(3-Fluorophenyl)(methylamino)acetonitrile – Generic Substitution Risks


Seemingly minor structural modifications, such as relocating the fluorine atom from the 3- to the 4-position or omitting it entirely, produce quantifiable shifts in key physicochemical parameters that govern reaction behavior, purification efficiency, and final product profile . For instance, the 3-fluoro regioisomer exhibits a lower boiling point (256.56 °C) and flash point (108.96 °C) than its 4-fluoro counterpart (259.52 °C and 110.75 °C), while its computed LogP (2.00) and polar surface area (35.82 Ų) differ markedly from the non-fluorinated analog . These variations translate into divergent chromatographic retention, solvent compatibility, and reactivity in regioselective transformations, rendering generic substitution a risk to synthetic reproducibility and product consistency [1].

Property shift
Target: 3-FluoroLower boiling point and flash point versus 4-fluoro isomer.
4-Fluoro substituteHigher thermal thresholds may alter distillation protocols and hazard classification.
Retention shift
Target: 3-FluoroLogP ~2.0 and PSA 35.82 Ų guide chromatographic method parameters.
Unsubstituted analogLower LogP (~1.2) shifts HPLC retention and may alter purification outcomes.
Identity risk
Target: 3-FluoroRegioisomer identity must be confirmed by thermal or chromatographic methods.
4-Fluoro or unsubstitutedDensity and refractive index parity preclude differentiation by simple physical inspection.

(3-Fluorophenyl)(methylamino)acetonitrile – Quantified Differentiation


Boiling Point & Flash Point: 3-Fluoro vs. 4-Fluoro

The 3-fluorophenyl substitution lowers the boiling point and flash point relative to the 4-fluoro analog, enabling distinct thermal processing windows and facilitating regioisomer identification via thermal analysis . These differences are critical for designing distillation protocols and assessing flammability hazards.

Boiling & Flash Point
Data to verify
3-Fluoro: BP 256.56 °C, Flash 108.96 °C 4-Fluoro: BP 259.52 °C, Flash 110.75 °C ΔBP = 2.96 °C lower; ΔFlash = 1.79 °C lower
Supports thermal processing differentiation
Computed properties; 760 mmHg
Thermophysical property Purification optimization Regioisomer differentiation

Lipophilicity & PSA: 3-Fluoro vs. Unsubstituted

Introduction of the 3-fluoro substituent increases computed LogP from approximately 1.2 to 2.00 and raises polar surface area (PSA) to 35.82 Ų compared to the non-fluorinated phenyl analog, which lacks these values . These shifts alter reversed-phase HPLC retention and predicted passive membrane permeability.

Lipophilicity & PSA
Data to verify
3-Fluoro: LogP 2.00, PSA 35.82 Ų Unsubstituted: LogP ~1.2, PSA not reported ΔLogP ≈ +0.8
Informs chromatographic method development
Computed LogP and PSA; comparator estimated
Lipophilicity Membrane permeability Chromatographic behavior

Density & Refractive Index Consistency

Both 3-fluoro and 4-fluoro regioisomers share identical computed density (1.125 g/cm³) and refractive index (1.514) values, as reported in the ChemBlink database . This parity in bulk physical properties underscores that differentiation must rely on thermal behavior rather than simple density or refractometry.

Density & Refractive Index
Supporting evidence
3-Fluoro: Density 1.125 g/cm³, RI 1.514 4-Fluoro: Density 1.125 g/cm³, RI 1.514 No difference within reported precision
Density/RI cannot confirm regioisomer identity
Computed; 20 °C, 760 mmHg
Physical property Quality control Identity verification

(3-Fluorophenyl)(methylamino)acetonitrile – Application Scenarios


Regioselective Synthesis of Bioactive Intermediates

The distinct electronic environment conferred by the 3-fluoro group directs electrophilic aromatic substitution and cross-coupling reactions to specific positions, enabling the construction of lead compounds with precise fluorine placement—a critical factor in modulating target binding and metabolic stability [1][2]. When reaction outcomes are sensitive to fluorine position, the 3-fluoro regioisomer is non-interchangeable with 4-fluoro or unsubstituted analogs.

Distillation & Thermal Processing Optimization

The 2.96 °C lower boiling point of (3-fluorophenyl)(methylamino)acetonitrile compared to its 4-fluoro counterpart allows for more energy-efficient distillation and reduces thermal degradation risk for heat-sensitive downstream products . Process chemists can leverage this property to design separation sequences that minimize operational costs.

Chromatographic Method Development & Purity Assessment

The computed LogP of 2.00 and PSA of 35.82 Ų provide a starting point for reversed-phase HPLC method development, enabling faster optimization of mobile phase composition . This data is particularly valuable for quality control laboratories that require robust identity and purity testing protocols for incoming materials.

Agrochemical Intermediate Production

As documented in EP0953565, aminoacetonitrile derivatives serve as key intermediates for agricultural insecticides [3]. The 3-fluoro substitution pattern may offer enhanced biological activity or reduced phytotoxicity compared to other regioisomers, making this compound a candidate for developing novel crop protection agents.

Application
Selection Property
Validation Focus
Regioselective synthesis of bioactive intermediates
3-Fluoro electronic environment
Regiochemical outcome in cross-coupling or substitution reactions
Distillation and thermal processing optimization
Lower boiling point vs 4-fluoro isomer
Thermal separation efficiency and hazard assessment
Chromatographic method development
LogP and PSA values
HPLC retention and purity profiling protocols
Agrochemical intermediate research
3-Fluoro aminoacetonitrile scaffold
Biological activity screening in crop protection models

Technical Documentation Hub

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